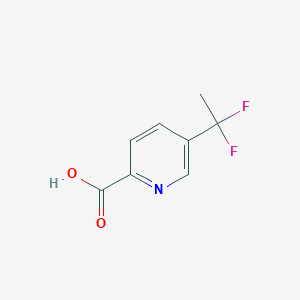

2-吡啶羧酸,5-(1,1-二氟乙基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

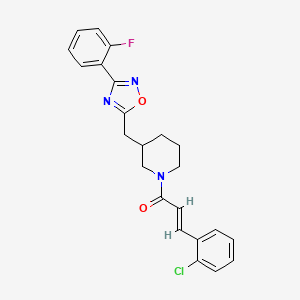

The compound "2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their various applications, including their role as intermediates in organic synthesis and their pharmacological activities. The specific substitution at the 5-position with a 1,1-difluoroethyl group may influence the chemical and physical properties of the compound, as well as its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of pyridinecarboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives has been described using reductive alkylation, alkylation of urethane, and selective reduction of amides followed by hydrolysis . Another method involves the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be adapted for the synthesis of substituted pyridinecarboxylic acids . Additionally, the synthesis of 5-thio-2-pyridinecarboxylic acids has been reported using displacement of nitrite, alkylation, and hydrolysis steps .

Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, pyridine-2,5-dicarboxylic acid complexes with nickel(II) have been shown to form a distorted octahedral geometry with coordination through the pyridine nitrogen atom and one of the carboxylate oxygen atoms . Similarly, the structure of pyridine-2,6-dicarboxylic acid has been determined, revealing a one-dimensional supramolecular structure stabilized by hydrogen bonding .

Chemical Reactions Analysis

Pyridinecarboxylic acids can participate in a range of chemical reactions. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the 1,1-difluoroethyl group. For example, reactions of pyridinecarboxylic acids with dirhenium(II) complexes have been studied, showing the formation of bidentate and tridentate coordination complexes10. The presence of substituents can also affect the formation of supramolecular synthons, as seen in the crystal structures of pyrazinecarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyridinecarboxylic acid derivatives are influenced by their molecular structure. For instance, the introduction of amino groups has been shown to confer potent antihypertensive activity in certain derivatives . The presence of thio groups has also been associated with oral antihypertensive activity . The thermal and luminescent properties of metal-organic frameworks containing pyridine-dicarboxylic acids have been characterized, indicating potential applications in materials science . Additionally, the supramolecular structure of pyridine-2,6-dicarboxylic acid has been analyzed, demonstrating the importance of hydrogen bonding in stabilizing the solid-state structure .

科学研究应用

晶体结构和氢键

吡啶羧酸衍生物的晶体结构,如5-(三氟甲基)吡啶甲酸一水合物,揭示了一个复杂的氢键网络。这些结构形成水桥氢键二聚体,通过较长的分子间氢键相互作用进一步连接成二维片层。像三氟甲基这样的取代基的存在延伸了片层的表面,通过F⋯F和C—H⋯F接触促进了三维堆积(N. Ye & J. Tanski, 2020)。

有机合成中的催化环化

吡啶羧酸衍生物在催化环化过程中也得到应用。例如,三氟甲磺酸是诱导均烯基磺酰胺进行5-endo环化生成吡咯烷的有效催化剂。这突出了磺酰胺基团在终止阳离子级联反应中形成多环体系中的作用(Charlotte M. Haskins & D. Knight, 2002)。

配位聚合物和金属有机骨架(MOF)

吡啶羧酸在合成具有不同拓扑结构和功能的配位聚合物和MOF中至关重要。这些骨架是通过将金属离子与吡啶羧酸盐配体桥接而构建的,这可以产生具有独特性质(如发光或催化活性)的结构。这些材料的合成和结构表征,包括它们的热学和光谱性质,说明了吡啶羧酸在材料化学中的多功能性(Z. Rzączyńska, Anna Danczowska-Burdon, & J. Sienkiewicz-Gromiuk, 2010; S. Ghosh, J. Ribas, & P. K. Bharadwaj, 2005)。

抗高血压活性

某些吡啶羧酸衍生物因其潜在的抗高血压活性而受到研究。各种取代的5-氨基-2-吡啶羧酸及其衍生物的合成突出了这些化合物在药物化学中的应用。针对抗高血压活性的结构参数优化已经确定了在这一治疗领域有进一步研究潜力的化合物(N. Finch, T. Campbell, C. Gemenden, & H. Povalski, 1978)。

安全和危害

属性

IUPAC Name |

5-(1,1-difluoroethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)5-2-3-6(7(12)13)11-4-5/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQXGKDFHQVJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)